

An In-depth Technical Guide to 2-(2-bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-bromophenyl)cyclobutan-1-one

Cat. No.: B6253834

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Abstract

This technical guide provides a comprehensive overview of the known chemical properties and predictive data for **2-(2-bromophenyl)cyclobutan-1-one**. Due to a lack of extensive experimental studies on this specific molecule, this document leverages data from analogous compounds to propose potential synthetic routes, reactivity patterns, and biological activities. All predictive data is clearly indicated, and proposed experimental pathways are intended to serve as a foundation for future research. This guide is designed to be a valuable resource for scientists interested in the potential applications of this and related compounds in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

Detailed experimental characterization of **2-(2-bromophenyl)cyclobutan-1-one** is not readily available in the current scientific literature. The following tables summarize the basic chemical identifiers and predicted physicochemical and mass spectrometry data sourced from computational databases.^[1]

Table 1: Chemical Identifiers for **2-(2-bromophenyl)cyclobutan-1-one**

Identifier	Value
Molecular Formula	C ₁₀ H ₉ BrO
SMILES	<chem>C1CC(=O)C1C2=CC=CC=C2Br</chem>
InChI	InChI=1S/C10H9BrO/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8H,5-6H2
InChIKey	PVIVRRMYFDHNRC-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties of **2-(2-bromophenyl)cyclobutan-1-one**

Property	Predicted Value
Monoisotopic Mass	223.9837 g/mol
XlogP	2.4
Melting Point	Not available
Boiling Point	Not available
Solubility	Not available

Table 3: Predicted Mass Spectrometry Data for **2-(2-bromophenyl)cyclobutan-1-one** Adducts^[1]

Adduct	m/z
[M+H] ⁺	224.9910
[M+Na] ⁺	246.9729
[M-H] ⁻	222.9764
[M+NH ₄] ⁺	242.0175
[M+K] ⁺	262.9468
[M] ⁺	223.9831
[M] ⁻	223.9842

Synthesis and Reactivity

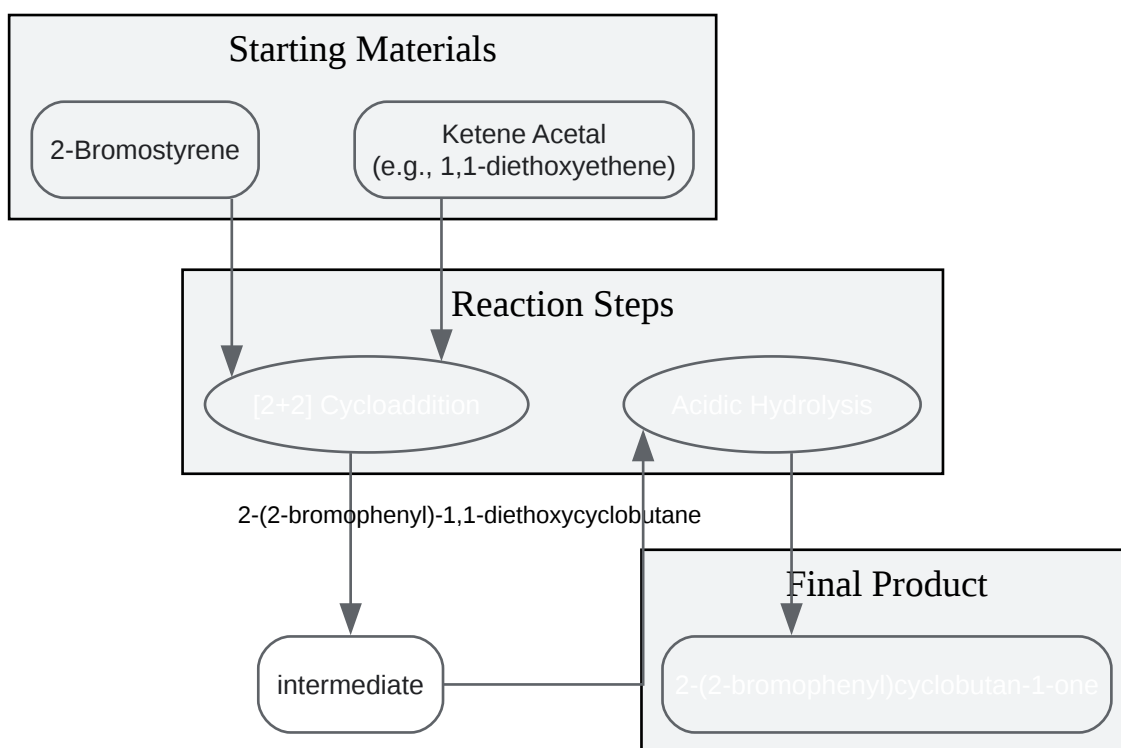
While a specific, experimentally validated synthesis for **2-(2-bromophenyl)cyclobutan-1-one** has not been reported, a plausible synthetic route can be proposed based on established methods for the preparation of 2-aryl cyclobutanones.

Proposed Synthesis

A common and effective method for the synthesis of 2-aryl cyclobutanones is the [2+2] cycloaddition reaction. This approach would likely involve the reaction of 2-bromostyrene with a suitable ketene equivalent, followed by hydrolysis.

Proposed Experimental Protocol:

- **Generation of the Ketene Acetal:** A ketene acetal, such as 1,1-diethoxyethene, can be used as a stable and reactive ketene equivalent.
- **[2+2] Cycloaddition:** 2-bromostyrene would be reacted with the ketene acetal under thermal or photochemical conditions to yield the corresponding 2-(2-bromophenyl)-1,1-diethoxycyclobutane intermediate.
- **Hydrolysis:** The resulting cyclobutane intermediate would then be subjected to acidic hydrolysis to afford the target compound, **2-(2-bromophenyl)cyclobutan-1-one**.



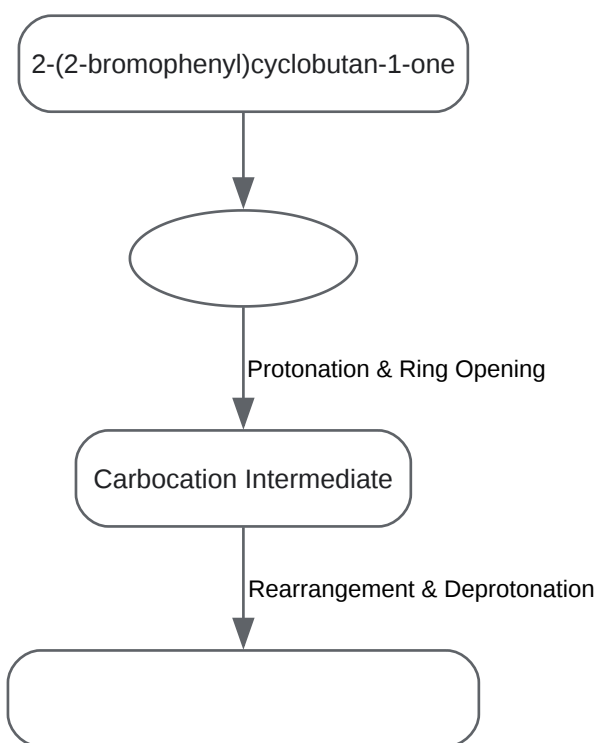
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Caption: Proposed synthetic workflow for **2-(2-bromophenyl)cyclobutan-1-one**.

Potential Reactivity

The reactivity of **2-(2-bromophenyl)cyclobutan-1-one** is expected to be dictated by the strained cyclobutane ring, the ketone functional group, and the reactive bromophenyl moiety.

- **Ring Expansion:** Arylcyclobutanones are known to undergo ring expansion reactions to form cyclopentanones, often under acidic or thermal conditions. This is a synthetically useful transformation.
- **Carbonyl Group Chemistry:** The ketone can undergo a variety of standard transformations, including reduction to the corresponding alcohol, nucleophilic addition of organometallic reagents, and formation of imines or enamines.
- **Bromophenyl Group Reactivity:** The carbon-bromine bond provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for further functionalization of the aromatic ring.



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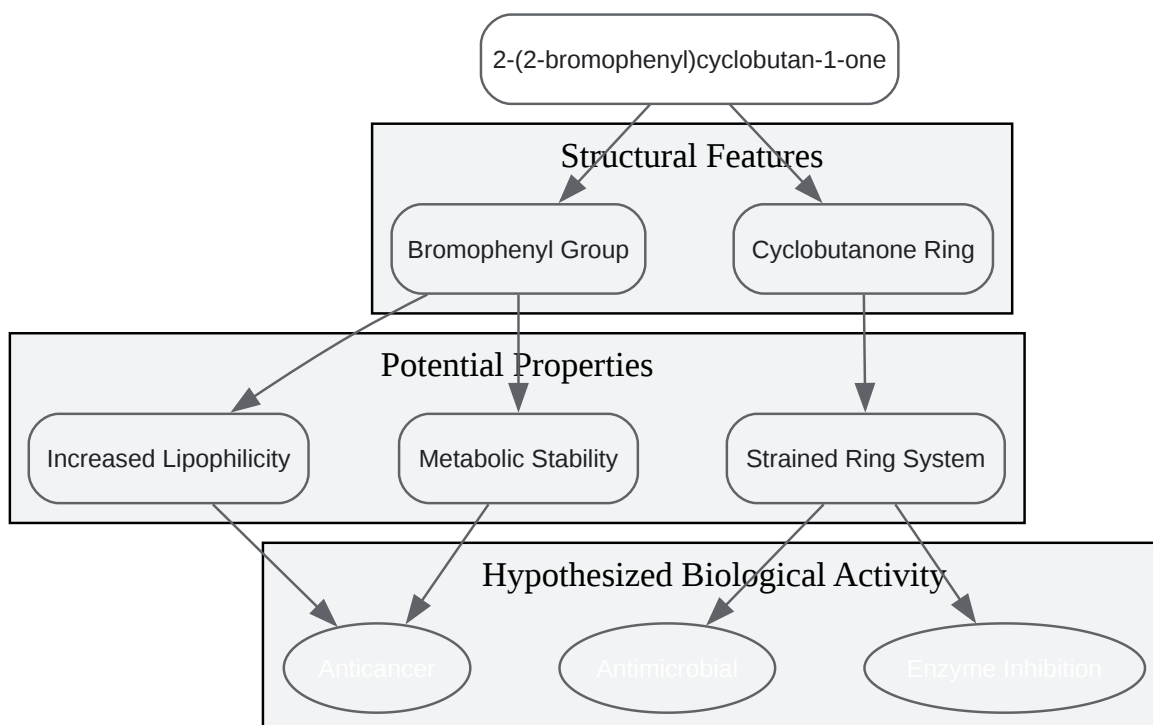
Caption: Potential ring expansion pathway of **2-(2-bromophenyl)cyclobutan-1-one**.

Potential Biological Activity

While no biological studies have been conducted on **2-(2-bromophenyl)cyclobutan-1-one**, its structural features suggest potential for biological activity.

- **Bromophenyl Moiety:** The presence of a halogenated aromatic ring is a common feature in many pharmacologically active compounds, contributing to properties such as increased lipophilicity and metabolic stability.
- **Cyclobutane Ring:** The strained cyclobutane ring can be a key pharmacophore, and cyclobutane-containing molecules have shown a range of biological activities, including antimicrobial and anticancer properties.

Further research is required to explore the biological potential of this compound. Initial studies could involve screening against various cancer cell lines, bacterial strains, and enzyme targets.



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Caption: Conceptual relationship between structure and potential biological activity.

Conclusion and Future Outlook

2-(2-bromophenyl)cyclobutan-1-one represents a molecule with interesting and potentially valuable chemical properties that remain largely unexplored. The predictive data available suggests a stable compound with potential for diverse reactivity through its three key functional components: the cyclobutane ring, the ketone, and the bromophenyl group.

The lack of experimental data underscores the need for foundational research into this compound. The proposed synthetic pathway offers a starting point for its preparation. Subsequent experimental investigation into its physical properties, reactivity, and biological activity is highly encouraged. Such studies will be crucial in determining the potential of **2-(2-bromophenyl)cyclobutan-1-one** as a building block in organic synthesis or as a lead compound in drug discovery programs.

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References

- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
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